molecular formula C7H15NO2 B14318235 2-(Ethenyloxy)-3-methoxy-N-methylpropan-1-amine CAS No. 106662-88-8

2-(Ethenyloxy)-3-methoxy-N-methylpropan-1-amine

Cat. No.: B14318235
CAS No.: 106662-88-8
M. Wt: 145.20 g/mol
InChI Key: FVVBURBSWNTZRJ-UHFFFAOYSA-N
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Description

2-(Ethenyloxy)-3-methoxy-N-methylpropan-1-amine is an organic compound with a complex structure that includes an ethenyloxy group, a methoxy group, and an N-methylpropan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethenyloxy)-3-methoxy-N-methylpropan-1-amine typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 3-methoxypropan-1-amine with an ethenyloxy halide under basic conditions. The reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at a controlled temperature to ensure high yield and purity.

Industrial Production Methods

For industrial-scale production, the process is optimized to enhance efficiency and reduce costs. This often involves the use of continuous flow reactors and automated systems to precisely control reaction parameters. Catalysts may be employed to increase the reaction rate and selectivity, and purification steps such as distillation or chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Ethenyloxy)-3-methoxy-N-methylpropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can replace the ethenyloxy or methoxy groups with other functional groups using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: LiAlH4, NaBH4, ethanol

    Substitution: NaH, KOtBu, THF

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(Ethenyloxy)-3-methoxy-N-methylpropan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(Ethenyloxy)-3-methoxy-N-methylpropan-1-amine exerts its effects involves its interaction with specific molecular targets. The ethenyloxy and methoxy groups can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The N-methylpropan-1-amine backbone provides structural stability and can modulate the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Ethenyloxy)-3-methoxypropan-1-amine
  • 3-Methoxy-N-methylpropan-1-amine
  • 2-(Ethenyloxy)-N-methylpropan-1-amine

Uniqueness

2-(Ethenyloxy)-3-methoxy-N-methylpropan-1-amine is unique due to the presence of both ethenyloxy and methoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

106662-88-8

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

2-ethenoxy-3-methoxy-N-methylpropan-1-amine

InChI

InChI=1S/C7H15NO2/c1-4-10-7(5-8-2)6-9-3/h4,7-8H,1,5-6H2,2-3H3

InChI Key

FVVBURBSWNTZRJ-UHFFFAOYSA-N

Canonical SMILES

CNCC(COC)OC=C

Origin of Product

United States

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